molecular formula C15H16O B108344 NADP nicotinamide-adenine-dinucleotide phosphate CAS No. 108125-13-9

NADP nicotinamide-adenine-dinucleotide phosphate

Cat. No.: B108344
CAS No.: 108125-13-9
M. Wt: 212.29 g/mol
InChI Key: KFJPEGRNZOBFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NADP, also known as Nicotinamide Adenine Dinucleotide Phosphate, is a coenzyme used in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses, which require NADPH as a reducing agent . It is a universal electron carrier, accepting electrons and hydrogen atoms to form NADPH .


Synthesis Analysis

NADP+ is synthesized before NADPH. The synthesis usually starts with NAD+ from either the de-novo or the salvage pathway, with NAD+ kinase adding the extra phosphate group. ADP-ribosyl cyclase allows for synthesis from nicotinamide in the salvage pathway, and NADP+ phosphatase can convert NADPH back to NADH to maintain a balance .


Molecular Structure Analysis

NADP is a coenzyme composed of ribosylnicotinamide 5’-phosphate (NMN) coupled by pyrophosphate linkage to the 5’-phosphate adenosine 2’,5’-bisphosphate . It differs from NAD+ by the presence of an additional phosphate group on the 2’ position of the ribose ring that carries the adenine moiety .


Physical and Chemical Properties Analysis

NADP has a molar mass of 744.416 g·mol−1 . It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH) .

Scientific Research Applications

NADP in Metabolic and Synthesis Pathways

Nicotinamide adenine dinucleotide phosphate (NADP) is a critical co-substrate involved in metabolism. It participates in anabolic reactions and acts as a coenzyme in various substrate oxidation processes in metabolism. NADP is essential in maintaining balanced redox homeostasis, influencing a wide range of cellular processes such as secondary messenger signaling, DNA repair, gene expression regulation, and the oxidative pentose phosphate pathway. Research has indicated a decline in plasma levels of NADP and related metabolites with age, highlighting its role in age-related cellular functions (Clement et al., 2019).

NADP in Proteomic Studies and Enzyme Interactions

NADP and its derivative, nicotinic acid adenine dinucleotide phosphate (NAADP), are crucial in the synthesis of various substituted analogs used in proteomic studies to identify NADP and NAADP binding proteins. This exploration often requires the synthesis of NADP derivatives substituted on the adenosine nucleoside, crucial for understanding their interaction within cellular processes (Su et al., 2020).

NADP in Cellular Signaling and Defense Mechanisms

NADP also functions significantly in intracellular signaling and plant defense mechanisms. It serves as a substrate for producing NAADP, a key Ca2+ releasing intracellular second messenger. Particularly in plants, external addition of NADP induces specific immune responses, suggesting its specificity in activated signaling and its role in defense against pathogens (Wang et al., 2016).

NADP in Transcription, Longevity, and Disease Regulation

NADP plays a role in transcription regulation, longevity, and various diseases. It is involved in regulating the Sir2p family of NAD-dependent deacetylases, affecting longevity and transcriptional silencing. Alterations in NADP level and the NADP:NADPH ratio are associated with many human diseases, suggesting its potential role in medical research and treatment strategies (Lin & Guarente, 2003).

NADP in Photosynthesis and Plant Metabolism

NADP is a key player in photosynthesis and plant metabolism, acting as an energy transducer, signaling molecule, and a part of the redox couples. It's involved in processes like photosynthetic optimization, photorespiration, and post-harvest metabolism. Accurate understanding of NAD(P)(H) metabolism is crucial, and genetically encoded fluorescent biosensors have been developed to probe these processes, offering insights into plant biology and metabolism (Smith et al., 2021).

Mechanism of Action

NADP+ functions as a universal electron carrier, accepting electrons and hydrogen atoms to form NADPH . It participates in many redox reactions in cells, including those in glycolysis and most of those in the citric acid cycle of cellular respiration .

Safety and Hazards

NADP is generally considered non-hazardous under normal conditions of use, storage, and transport .

Future Directions

NADP plays a vital role in energy metabolism, DNA repair, epigenetic modifications, inflammation, and circadian rhythms. NADP deficiency is implicated in a range of pathophysiological alterations, including metabolic diseases, cancer, aging, and neurodegenerative diseases . Thus, maintaining adequate NADP levels is essential for optimal cellular and organismal function.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of NADP involves the conversion of nicotinamide, adenine, and glucose-6-phosphate to form NADP. This pathway involves several enzymatic reactions.", "Starting Materials": ["Nicotinamide", "Adenine", "Glucose-6-phosphate", "ATP", "Mg2+"], "Reaction": ["Step 1: Nicotinamide is phosphorylated by ATP in the presence of Mg2+ to form nicotinamide mononucleotide (NMN).", "Step 2: Adenine is phosphorylated by ATP in the presence of Mg2+ to form adenosine monophosphate (AMP).", "Step 3: NMN and AMP are condensed by nicotinamide-adenine-dinucleotide synthetase to form nicotinamide-adenine-dinucleotide (NAD).", "Step 4: NADP kinase phosphorylates NAD to form NADP.", "Step 5: Glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate to form 6-phosphogluconate while reducing NADP to NADPH.", "Step 6: NADP is converted back to NADP+ by NADP-dependent isocitrate dehydrogenase in the citric acid cycle."] }

CAS No.

108125-13-9

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

(3-ethylphenyl)-phenylmethanol

InChI

InChI=1S/C15H16O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11,15-16H,2H2,1H3

InChI Key

KFJPEGRNZOBFIU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Canonical SMILES

CCC1=CC(=CC=C1)C(C2=CC=CC=C2)O

53-59-8

physical_description

Solid

Pictograms

Irritant

Synonyms

Coenzyme II
Dinucleotide Phosphate, Nicotinamide-Adenine
NADP
NADPH
Nicotinamide Adenine Dinucleotide Phosphate
Nicotinamide-Adenine Dinucleotide Phosphate
Nucleotide, Triphosphopyridine
Phosphate, Nicotinamide-Adenine Dinucleotide
Triphosphopyridine Nucleotide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NADP nicotinamide-adenine-dinucleotide phosphate
Reactant of Route 2
Reactant of Route 2
NADP nicotinamide-adenine-dinucleotide phosphate
Reactant of Route 3
NADP nicotinamide-adenine-dinucleotide phosphate
Reactant of Route 4
Reactant of Route 4
NADP nicotinamide-adenine-dinucleotide phosphate
Reactant of Route 5
NADP nicotinamide-adenine-dinucleotide phosphate
Reactant of Route 6
NADP nicotinamide-adenine-dinucleotide phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.